molecular formula C18H14N4OS2 B2595526 4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034385-95-8

4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2595526
CAS No.: 2034385-95-8
M. Wt: 366.46
InChI Key: XMCIOKWRFNCZAN-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound featuring a benzamide core substituted with thiophene and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Thiophene Substitution: The thiophene groups can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated benzamide derivative in the presence of a palladium catalyst.

    Final Assembly: The final step involves the coupling of the triazole and thiophene-substituted benzamide under appropriate conditions, often using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Suzuki coupling steps, which can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings in the compound can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the benzamide moiety using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their bioactivity.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to the electronic properties imparted by the thiophene and triazole groups.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiophene groups could participate in π-π interactions with aromatic amino acids in proteins, influencing protein function.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)benzamide: Lacks the triazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    N-(1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide:

Uniqueness

The uniqueness of 4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide lies in its combination of thiophene and triazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from materials science to medicinal chemistry.

Properties

IUPAC Name

4-thiophen-2-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c23-18(14-5-3-13(4-6-14)17-2-1-8-25-17)19-10-15-11-22(21-20-15)16-7-9-24-12-16/h1-9,11-12H,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCIOKWRFNCZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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